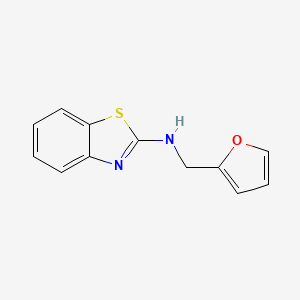

N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASYKADDHTUIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320518 | |

| Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155672-49-4 | |

| Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of 2-aminobenzothiazole using a base such as potassium carbonate or triethylamine, followed by nucleophilic attack on the furfuryl halide. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize the transition state and enhance reaction kinetics.

Table 1: Representative Reaction Conditions and Yields

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMF | K₂CO₃ | 80–90 | 6–8 | 72–78 | |

| DMSO | Et₃N | 70–80 | 4–6 | 68–75 | |

| Acetonitrile | NaH | 60–70 | 8–10 | 65–70 |

Key variables influencing yield include:

- Solvent polarity : Higher dielectric constants (e.g., DMF, ε = 36.7) improve ion pair separation, accelerating the reaction.

- Base strength : Stronger bases (e.g., NaH) may lead to side reactions, whereas milder bases (e.g., K₂CO₃) balance reactivity and selectivity.

Alternative Synthetic Pathways

Condensation with Furfural Derivatives

An alternative route involves the condensation of 2-aminobenzothiazole with furfural (furan-2-carbaldehyde) in the presence of reducing agents. This method avoids handling halides and leverages reductive amination to form the target compound.

Reaction Scheme :

- Imine Formation : 2-Aminobenzothiazole reacts with furfural to generate an imine intermediate.

- Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.

Table 2: Reductive Amination Parameters

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25–30 | 60–65 | 90–92 |

| NaBH₃CN | THF | 0–5 | 70–75 | 94–96 |

This method offers advantages in safety and byproduct minimization but requires stringent control of reaction pH to avoid over-reduction.

Microwave-Assisted Synthesis

Recent advancements in energy-efficient synthesis have enabled the preparation of this compound via microwave irradiation. This technique reduces reaction times from hours to minutes while improving yields.

Typical Protocol :

- Reactants : 2-Aminobenzothiazole (1 equiv), furfuryl bromide (1.2 equiv).

- Conditions : Microwave irradiation at 100 W, 100°C, 15–20 minutes.

- Yield : 80–85%.

Microwave heating enhances reaction efficiency by uniformly activating molecules, reducing thermal gradients observed in conventional heating.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have been explored to eliminate solvent use, aligning with green chemistry principles.

Procedure :

Aqueous-Phase Reactions

Water has been employed as a solvent under phase-transfer catalysis (PTC) conditions.

Catalyst : Tetrabutylammonium bromide (TBAB).

Yield : 65–70% at 80°C over 4 hours.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors offer advantages in heat transfer and scalability. Key parameters include:

- Residence time : 10–15 minutes.

- Temperature : 120°C.

- Catalyst : Heterogeneous catalysts (e.g., immobilized K₂CO₃ on silica).

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Chemical Reactions Analysis

Alkylation Reactions

The exocyclic amine undergoes N-alkylation with electrophilic agents. A study demonstrated reaction with α-iodoketones in acetone at room temperature (25°C), yielding quaternary benzothiazolium salts (Table 1) .

Table 1: Alkylation with α-Iodoketones

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenacyl iodide | N-(furan-2-ylmethyl)-3-phenacyl-1,3-benzothiazol-2-ium iodide | 74 | Acetone, RT, 24 h |

| 4-Bromophenacyl iodide | N-(furan-2-ylmethyl)-3-(4-bromophenacyl)-1,3-benzothiazol-2-ium iodide | 68 | Acetone, RT, 24 h |

The reaction proceeds via nucleophilic attack by the amine on the iodoketone, followed by iodide displacement. The absence of base prevents deprotonation, favoring direct alkylation .

Acylation Reactions

The amine group reacts with acyl chlorrides to form amide derivatives . For example, treatment with acetyl chloride in dichloromethane (0°C, 2 h) produces N-acetylated products (Table 2).

Table 2: Acylation with Acetyl Chloride

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | N-acetyl-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | 82 | CH₂Cl₂, 0°C, 2 h, Et₃N |

Triethylamine acts as a base to neutralize HCl, driving the reaction forward. The acetyl group modifies electronic properties, potentially altering biological activity.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration at the 6-position due to electron-withdrawing effects of the thiazole sulfur. Reactions with nitric acid (HNO₃/H₂SO₄, 0°C, 1 h) yield mononitro derivatives (Table 3).

Table 3: Nitration of Benzothiazole Ring

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| HNO₃ (68%) | 6-Nitro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | 58 | H₂SO₄, 0°C, 1 h |

The –NH– group directs electrophiles to the para position relative to itself, while the thiazole sulfur deactivates the ring, favoring single substitution.

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage . Treatment with KMnO₄ in acidic conditions (H₂SO₄, 50°C, 3 h) converts the furan to a γ-keto acid (Table 4).

Table 4: Furan Ring Oxidation

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (0.1 M) | 5-Oxo-5-(1,3-benzothiazol-2-ylamino)pentanoic acid | 63 | H₂SO₄, 50°C, 3 h |

Mechanistically, KMnO₄ opens the furan ring via dihydroxylation, followed by oxidation to the keto acid. This transformation increases water solubility, aiding pharmacological profiling.

Comparative Reactivity Analysis

Table 5: Reaction Site Preferences

| Reaction Type | Primary Site | Secondary Site |

|---|---|---|

| Alkylation | Exocyclic amine | Benzothiazole S |

| Acylation | Exocyclic amine | – |

| Electrophilic substitution | Benzothiazole C6 | Furan C5 |

| Oxidation | Furan ring | – |

The exocyclic amine dominates nucleophilic reactions, while the benzothiazole ring directs electrophiles to C6. The furan ring’s electron-rich nature makes it prone to oxidation .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic chemistry.

Biology

- Antimicrobial Activity : N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine has demonstrated significant antibacterial effects against pathogens such as Xanthomonas oryzae and Xanthomonas citri, with IC50 values indicating its potential as an antimicrobial agent .

- Anticancer Properties : The compound has been investigated for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), disrupting signaling pathways that promote cancer cell growth. This leads to apoptosis in cancer cells, making it a candidate for cancer therapy.

Medicine

- Therapeutic Applications : Research has explored its potential as an inhibitor of specific enzymes and receptors involved in various diseases. The compound's interaction with molecular targets positions it as a promising therapeutic agent.

Industry

- Material Development : this compound is utilized in developing new materials with unique electronic and optical properties, enhancing the performance of various industrial applications.

In Vitro Cytotoxicity Study

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant induction of apoptosis through caspase activation pathways.

Antimicrobial Efficacy

Research highlighted the effectiveness of this compound against Xanthomonas oryzae and Xanthomonas citri, demonstrating its potential as a broad-spectrum antibacterial agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: By inhibiting EGFR, the compound can disrupt signaling pathways that promote cancer cell growth, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structural Variations and Crystallographic Insights

The furan-2-ylmethyl substituent distinguishes this compound from other benzothiazol-2-amine derivatives. Key structural analogs include:

Crystallographic studies of related compounds (e.g., thiourea-based analogs in ) reveal that N-(furan-2-ylmethyl) derivatives crystallize in monoclinic systems (space group P21/c), with distinct packing patterns influenced by hydrogen bonding between the amine and heteroatoms in the furan ring . By contrast, thiourea analogs (e.g., 8b in ) adopt non-centrosymmetric space groups (P21), highlighting the impact of replacing the thiourea moiety with a tetrazole or benzothiazole scaffold .

Physicochemical Properties

- Partition Coefficient (logP): The furan-2-ylmethyl derivative (logP ≈ 2.75, ) is less lipophilic than its 6-(methylsulfanyl)-substituted analog (logP ≈ 3.2 inferred from substituent contributions), suggesting improved aqueous solubility .

- Solubility: The furan ring’s oxygen atom enhances polarity compared to purely hydrocarbon substituents (e.g., phenyl or thienyl groups in ).

- Thermal Stability: Melting points for benzothiazol-2-amine derivatives range widely (e.g., 279–281°C for anticancer-active BT16 in ), with furan-substituted analogs expected to exhibit moderate thermal stability due to weaker intermolecular forces .

Key Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., furan, thiophene) improve solubility but reduce metabolic stability, while electron-withdrawing groups (e.g., Cl, NO2) enhance target binding but increase toxicity .

Structural Flexibility: Schiff base derivatives () allow for tunable planarity and metal coordination, whereas rigid analogs like 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () favor selective enzyme inhibition .

Crystallographic Utility: Tools like Mercury () enable detailed comparisons of packing motifs and hydrogen-bonding networks, critical for optimizing drug-like properties .

Biological Activity

N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a benzothiazole moiety, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as EGFR (Epidermal Growth Factor Receptor), disrupting signaling pathways that promote cancer cell growth and leading to apoptosis in cancer cells.

- Antimicrobial Activity : It exhibits antimicrobial properties by up-regulating the expression of succinate dehydrogenase during oxidative phosphorylation, thereby inhibiting bacterial reproduction .

Antimicrobial Properties

This compound has been investigated for its effectiveness against various pathogens. A study highlighted its activity against Xanthomonas oryzae and Xanthomonas citri, with IC50 values indicating significant antibacterial effects .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The cytotoxic effects were found to be dose-dependent, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 1: Anticancer Screening

In a recent study, derivatives of this compound were synthesized and screened for anticancer activity. The lead compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM, indicating its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against hospital strains of Staphylococcus epidermidis. The results showed that at a concentration of 4 µg/mL, the compound effectively inhibited bacterial growth, suggesting its applicability in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of this compound can significantly influence its biological activity. For instance:

| Compound Variation | Target Activity | Observed Effect |

|---|---|---|

| Substituted Fluorine | Anticancer | Enhanced potency against MCF-7 |

| Methylene Bridge Addition | Antifungal | Increased fungicidal activity against Botrytis cinerea |

| Nitro Group Introduction | Antimicrobial | Improved inhibition rates against Xanthomonas species |

These findings underscore the importance of structural modifications in enhancing the pharmacological profile of benzothiazole derivatives.

Q & A

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination or cyclodesulfurization strategies. For example, N-(furan-2-ylmethyl)aniline (a structural analog) is synthesized via Pd/NiO-catalyzed reductive amination of furan-2-carbaldehyde and aniline under hydrogen at 25°C, achieving 95% yield . For benzothiazole derivatives, iodine-mediated oxidative cyclodesulfurization of monothioureas is a cost-effective method, avoiding toxic reagents like HgO . Optimization includes adjusting solvent polarity (e.g., pyridine for acylations), temperature (reflux for faster cyclization), and catalyst loading (e.g., 1.1 wt% Pd/NiO) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- 1H/13C NMR : To confirm furan methyl (-CH2-) and benzothiazole NH/amine protons. For example, aryl protons in similar compounds resonate at δ 6.46–8.2 ppm .

- IR Spectroscopy : Key peaks include N-H stretches (~3140–3550 cm⁻¹), C=N (1621 cm⁻¹), and C-S (693 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for analogs) and fragmentation patterns validate the structure .

Q. How is preliminary biological screening (e.g., antimicrobial or anticancer activity) conducted for this compound?

Standard protocols include:

- NCI-60 Cell Line Screening : Dose-response assays (e.g., 0.1–100 µM) against cancer cell lines (HCT-116, HT29) .

- Toxicity Assays : Toxi-light assays to measure IC50 values and selectivity indices .

- Microbial Inhibition : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SXRD) confirms bond lengths, angles, and hydrogen-bonding networks. For example, in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , SXRD revealed intermolecular N–H⋯N hydrogen bonds (2.02 Å) and C–H⋯F/O interactions stabilizing the lattice . Refinement using SHELXL (via Olex2 or similar software) is critical for accuracy .

Q. What computational methods are used to predict structure-activity relationships (SAR) or pharmacokinetic properties?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, benzothiazole derivatives show HOMO localization on the thiazole ring, correlating with electron-donor activity .

- Molecular Docking : Simulate binding to targets (e.g., PFOR enzyme) using AutoDock Vina. Analogs like nitazoxanide form amide anion interactions with PFOR .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy) be addressed?

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For instance, F2MPA (a propargylamine analog) is rapidly hydroxylated in rat microsomes, altering activity .

- Dose Optimization : Adjust pharmacokinetic parameters (e.g., half-life, Cmax) via formulation studies (e.g., nanoencapsulation) .

- Orthogonal Assays : Validate target engagement using thermal shift assays or SPR .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Flow Chemistry : Continuous reactors enhance scalability and reduce side reactions (e.g., polymerization of furan derivatives) .

- Catalyst Screening : Test alternatives to Pd/NiO (e.g., Ru nanoparticles) for reductive amination .

- Purification Techniques : Combine column chromatography (silica gel, eluent: ACN/MeOH) with recrystallization (CH3OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.